molecular formula C10H16O2 B1624026 Methyl (2E)-3-cyclohexylprop-2-enoate CAS No. 705-95-3

Methyl (2E)-3-cyclohexylprop-2-enoate

Cat. No.: B1624026
CAS No.: 705-95-3
M. Wt: 168.23 g/mol
InChI Key: XKLAFWWDQPGTLE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-3-cyclohexylprop-2-enoate, also known as MCPE, is an organic compound with a molecular formula of C9H16O2. It is a cyclic ether derivative of cyclohexanol and is commonly used as a reagent in organic synthesis. MCPE is soluble in organic solvents and has a low boiling point of approximately 100°C. It is a colorless liquid with a fruity odor and is relatively non-toxic.

Mechanism of Action

Methyl (2E)-3-cyclohexylprop-2-enoate is believed to act as a Lewis acid, which facilitates the formation of covalent bonds between molecules. It has also been shown to act as a nucleophile, which allows it to react with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

Methyl (2E)-3-cyclohexylprop-2-enoate has several advantages for laboratory experiments. It is relatively non-toxic, has low volatility, and is soluble in organic solvents. It is also relatively inexpensive and can be easily synthesized in a two-step process. However, it is also important to note that this compound is a relatively unstable compound, which can limit its use in certain applications.

Future Directions

Methyl (2E)-3-cyclohexylprop-2-enoate has potential for use in a variety of future applications. It could be used as a reagent in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a substrate for the synthesis of polymers. It could also be used as a model compound to study the structure and reactivity of cyclic ethers. Additionally, this compound could be used to develop new therapeutic agents for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

Scientific Research Applications

Methyl (2E)-3-cyclohexylprop-2-enoate has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of polymers, as a reagent in organic synthesis, and as a catalyst for the synthesis of a variety of organic compounds. It has also been used as a model compound to study the structure and reactivity of cyclic ethers.

Properties

IUPAC Name

methyl (E)-3-cyclohexylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLAFWWDQPGTLE-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-95-3
Record name NSC29892
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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